molecular formula C14H14N6O2S B12932850 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide CAS No. 21271-87-4

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide

Cat. No.: B12932850
CAS No.: 21271-87-4
M. Wt: 330.37 g/mol
InChI Key: UPJXSIHACPCBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for laboratory use only. This compound features a hybrid structure combining a pyrido[2,3-b]pyrazine core with a benzenesulfonamide group. Patents and scientific literature indicate that molecules based on the pyrido[2,3-b]pyrazine scaffold demonstrate potential therapeutic value, particularly as inhibitors of transforming growth factor-beta (TGF-β) receptor kinases . The TGF-β signaling pathway is a critical target for research in oncology, fibrosis, and other proliferative disorders . Furthermore, the benzenesulfonamide moiety is a privileged structure in drug design, known to confer inhibitory activity against a variety of enzymedic targets . Sulfonamide-containing compounds are extensively researched for their ability to inhibit enzymes such as carbonic anhydrases and cholinesterases, which are relevant in contexts ranging from cancer to neurological diseases . The presence of this functional group suggests this compound could be a valuable probe for investigating these and other biological pathways. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to use this compound in in vitro assays and other non-clinical investigations to explore its full mechanistic potential and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21271-87-4

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37 g/mol

IUPAC Name

4-[[(6-aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C14H14N6O2S/c15-12-7-11(13-14(20-12)18-6-5-17-13)19-8-9-1-3-10(4-2-9)23(16,21)22/h1-7H,8H2,(H2,16,21,22)(H3,15,18,19,20)

InChI Key

UPJXSIHACPCBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=NC3=NC=CN=C23)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Cyclization and Core Formation

A critical step in the synthesis is the formation of the pyrido[2,3-b]pyrazine ring system. One patented method involves cyclization of 4-(4-aminophenyloxy)pyridine-2,3-diamine with glyoxylic acid under controlled conditions:

  • The reaction uses a large molar excess of glyoxylic acid (at least 2 equivalents) to improve yield and regioselectivity.
  • The cyclization proceeds under mild conditions, typically at room temperature in ethanol or similar solvents under inert atmosphere.
  • This method significantly improves yields from previously reported 7-25% to 50-74%, favoring the desired 3-oxo regioisomer over the 2-oxo isomer.
  • Purification involves filtration and washing with cold methanol and water to isolate the solid product, minimizing the need for extensive chromatography.

Aminomethylation of Benzenesulfonamide

The introduction of the aminomethyl group linking the heterocycle to the benzenesulfonamide is typically achieved via nucleophilic substitution reactions:

  • Starting from 4-aminomethylbenzenesulfonamide or its derivatives, the amino group is reacted with the 6-chloropyrido[2,3-b]pyrazine intermediate.
  • Reaction conditions include the use of organic solvents such as acetone or ethanol, with sodium hydroxide or other bases at low temperatures (0 °C) to control reactivity and avoid side reactions.
  • The nucleophilic substitution proceeds via displacement of chlorine atoms on the heterocyclic ring by the amino group, forming the aminomethyl linkage.
  • Optimization of reaction parameters such as reactant ratios, catalyst type, and reaction time is crucial to maximize yield and purity.

Palladium-Catalyzed Coupling Reactions

Alternative synthetic routes employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination):

  • The heterocyclic core bearing halogen substituents is coupled with boronic acid or amine derivatives of benzenesulfonamide.
  • Catalysts such as Pd(PPh3)4 or PEPPSI complexes are used with bases like cesium carbonate or potassium hydroxide.
  • Solvents include aqueous 1,4-dioxane or dimethoxyethane with ethanol.
  • These methods allow for modular assembly of the molecule with good control over substitution patterns and functional group tolerance.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization with glyoxylic acid 4-(4-aminophenyloxy)pyridine-2,3-diamine, glyoxylic acid (≥2 eq), ethanol, Argon atmosphere Room temp 50-74 Improved regioselectivity, less chromatography needed
Aminomethylation 4-aminomethylbenzenesulfonamide, sodium hydroxide, acetone or ethanol 0 °C Variable Two-step nucleophilic substitution, base and solvent critical
Pd-catalyzed coupling Pd(PPh3)4 or PEPPSI catalyst, Cs2CO3 or KOH, aqueous 1,4-dioxane or DME/ethanol 50-90 °C Moderate to high Enables selective coupling, modular synthesis

Purification Techniques

  • Semi-preparative liquid chromatography using reversed-phase C18 or hydrophilic interaction liquid chromatography (HILIC) systems is effective for isolating the final product with high purity.
  • Filtration and washing steps with cold methanol and water help remove impurities and undesired regioisomers after cyclization.
  • Column chromatography may be required in some cases but is minimized by optimized reaction conditions.

Summary of Research Findings

  • The use of glyoxylic acid in excess during cyclization markedly improves yield and regioselectivity of the pyrido[2,3-b]pyrazine core formation.
  • Nucleophilic substitution under controlled low-temperature conditions allows efficient aminomethylation of benzenesulfonamide.
  • Palladium-catalyzed coupling offers a versatile alternative for assembling the molecule with good functional group tolerance.
  • Optimized purification methods ensure high purity and yield of the target compound.
  • These methods collectively enable the preparation of 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide suitable for further biological evaluation and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Kinase Inhibition
The primary application of this compound lies in its ability to inhibit receptor tyrosine kinases (RTKs). RTKs are crucial in cell signaling pathways, and their dysregulation is often associated with cancer. By binding to the ATP-binding site of these kinases, 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide can effectively inhibit their function, leading to potential therapeutic effects in oncological treatments.

Anti-inflammatory Properties
In addition to its role as a kinase inhibitor, the compound has shown anti-inflammatory properties. This characteristic suggests its potential use in treating inflammatory diseases where kinase signaling plays a significant role. Further pharmacological studies are warranted to explore this application.

Antibacterial Activity
Preliminary studies indicate that this compound may possess antibacterial properties. This aspect could open new avenues for developing antibiotics or adjunct therapies for bacterial infections.

Binding Affinity Studies

Research has employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to study the binding affinities of this compound with various kinases. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future drug design efforts.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique selectivity of this compound towards specific kinases. This selectivity distinguishes it from other kinase inhibitors that may exhibit broader activity profiles, potentially leading to fewer side effects in therapeutic applications.

Potential Applications Table

Application AreaDescription
Cancer Treatment Inhibitor of receptor tyrosine kinases involved in tumor growth and metastasis
Anti-inflammatory Potential therapeutic agent for inflammatory diseases due to its kinase inhibition properties
Antibacterial Preliminary evidence suggests antibacterial activity; further studies needed

Mechanism of Action

The mechanism of action of 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or disruption of microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

NSC108392

This analog introduces a 3-methyl group on the pyrido[2,3-b]pyrazine ring, enhancing hydrophobic interactions with HDAC2’s active site. Its high docking score (121.9 kcal/mol) and superior estimated activity (0.26 μM) suggest that methyl substitution optimizes steric and electronic compatibility with the enzyme .

NSC110782

Replacing the methylene linker with an ethyl group reduces activity (0.37 μM), indicating that increased linker flexibility may disrupt optimal positioning within the binding pocket.

Isoxazole-Based Analogs

Compounds like 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide () replace the pyrido-pyrazine system with an isoxazole ring. While these derivatives share the benzenesulfonamide pharmacophore, their biological data remain uncharacterized, highlighting a gap in comparative studies .

Sulfonamide Modifications

describes N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide (L2PYD3) , which dimethylates the sulfonamide nitrogen and incorporates a tetrahydropyrazolo-pyrazine system. This modification likely alters solubility and target engagement compared to the primary sulfonamide in the parent compound, though activity data are unavailable .

Biological Activity

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide, also known by its CAS number 20567-00-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a pyrido-pyrazine moiety with a benzenesulfonamide group, suggesting diverse pharmacological properties. This article reviews existing research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14N6O2S\text{C}_{14}\text{H}_{14}\text{N}_{6}\text{O}_{2}\text{S}

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation and survival.
  • Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, which could translate into cardiovascular effects such as reduced perfusion pressure and coronary resistance .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may be effective against certain bacterial strains, potentially making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Cardiovascular Effects : A study investigated the impact of benzenesulfonamide derivatives on isolated rat hearts. The findings indicated that compounds similar to this compound significantly decreased perfusion pressure and coronary resistance through calcium channel inhibition .
  • Cell Proliferation Inhibition : In vitro studies using cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), essential for cell cycle regulation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against certain bacterial strains
CardiovascularDecreases perfusion pressure; inhibits calcium channels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Begin with a nucleophilic substitution or coupling reaction to attach the pyrido-pyrazine moiety to the benzenesulfonamide core. Use sodium methoxide (as in sulfonamide synthesis ) in polar aprotic solvents (e.g., DMF) at 65–80°C for 2–4 hours. Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting stoichiometry, temperature, and catalyst loading via Design of Experiments (DoE) principles, referencing process control frameworks in chemical engineering . Purify using column chromatography (silica gel, gradient elution) or recrystallization.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Employ HPLC with a C18 column and ammonium acetate buffer (pH 6.5, as in ) for purity analysis. Use NMR (1H/13C, DEPT) to confirm structural integrity, focusing on aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH signals (δ ~10 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction resolves stereochemistry.

Q. How should researchers design initial biological assays to evaluate the compound’s activity, considering parameters like solubility and stability?

  • Methodological Answer : Pre-screen solubility in DMSO (≤10 mM stock) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to assess aggregation. For enzyme inhibition assays, select target proteins (e.g., kinases or sulfotransferases) based on structural analogs . Run dose-response curves (0.1–100 µM) with triplicates, using fluorogenic substrates or ELISA for readouts. Include positive controls (e.g., known inhibitors) and blank controls to minimize false positives .

Advanced Research Questions

Q. How can researchers employ computational methods to predict the compound’s interaction with target proteins, and validate these predictions experimentally?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures from the PDB. Focus on binding pockets with sulfonamide affinity (e.g., carbonic anhydrase IX). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). Cross-reference with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Conduct meta-analysis of published datasets, controlling for variables like assay pH, cell lines, or protein isoforms. Replicate conflicting experiments under standardized conditions (e.g., ’s buffer system ). Use chemoinformatics tools (e.g., PubChem BioAssay) to compare bioactivity fingerprints. Explore off-target effects via kinome-wide profiling or transcriptomic analysis .

Q. What experimental approaches are suitable for investigating the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine cryo-EM or X-ray crystallography to resolve ligand-protein complexes. Use proteomics (e.g., SILAC) to identify downstream signaling pathways. For cellular studies, employ CRISPR-Cas9 knockout models of hypothesized targets. Validate mechanistic hypotheses via knockdown/rescue experiments or phospho-specific Western blotting .

Methodological Frameworks

  • Theoretical Linkage : Anchor studies to established theories (e.g., enzyme inhibition kinetics for sulfonamides ).
  • Interdisciplinary Integration : Combine chemical biology (e.g., isotopic labeling ) with computational modeling to bridge synthesis and bioactivity .
  • Data Reproducibility : Adopt ’s rigorous buffer preparation and ’s process simulation protocols to minimize variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.